molecular formula C17H15Cl2N5O2S B2390634 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 905765-04-0

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No. B2390634
CAS RN: 905765-04-0
M. Wt: 424.3
InChI Key: WHWKVDMLLDBTQJ-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H15Cl2N5O2S and its molecular weight is 424.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Antimicrobial Agents

Research focusing on the synthesis of formazans from Mannich bases related to thiadiazole derivatives, including structures similar to the compound of interest, has demonstrated potential antimicrobial applications. These compounds have shown moderate activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans. This suggests the possibility of synthesizing new antimicrobial agents from derivatives of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide that could be effective against a variety of microbial pathogens (Sah et al., 2014).

Radiosynthesis for Metabolism and Mode of Action Studies

The compound's structural analogs have been used in the radiosynthesis of herbicides and safeners, indicating its potential use in developing radiolabeled compounds for studying the metabolism and mode of action of various substances in biological systems. This approach could be valuable for understanding the biochemical pathways and interactions of new drugs or agricultural chemicals within living organisms (Latli & Casida, 1995).

Enzyme Inhibition Studies

Compounds synthesized from similar structures have shown relative activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). This suggests potential applications in the design and synthesis of enzyme inhibitors, which could lead to the development of new therapeutic agents for diseases where enzyme dysfunction plays a role, such as Alzheimer's disease and inflammatory conditions (Rehman et al., 2013).

Anticancer Research

The synthesis of novel heterocyclic compounds derived from chloroacetamide and other core structures has demonstrated significant anti-lipase and anti-α-glucosidase activities, with implications for anticancer research. This research avenue explores the compound's potential as a lead structure for developing new anticancer agents that target specific metabolic pathways associated with cancer cell proliferation and survival (Bekircan et al., 2015).

properties

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O2S/c1-26-14-7-6-10(18)8-13(14)21-15(25)9-27-17-23-22-16(24(17)20)11-4-2-3-5-12(11)19/h2-8H,9,20H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWKVDMLLDBTQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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